molecular formula C23H26ClNO4S B2592452 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE CAS No. 1448054-02-1

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE

Cat. No.: B2592452
CAS No.: 1448054-02-1
M. Wt: 447.97
InChI Key: XNFCQQZHPBSZQC-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE is a complex organic compound that features a unique bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPAN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO4S/c1-23(2,29-19-12-8-16(24)9-13-19)22(26)25-17-10-11-18(25)15-21(14-17)30(27,28)20-6-4-3-5-7-20/h3-9,12-13,17-18,21H,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFCQQZHPBSZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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